Dithiothreitol

概要

説明

Dithiothreitol (DTT) is a potent dithiol reducing agent widely used in molecular biology and biochemistry to maintain protein stability by reducing disulfide bonds and preventing oxidation of thiol groups . Its redox activity stems from two thiol groups that donate electrons, converting DTT into a six-membered cyclic disulfide . DTT is a staple in enzyme storage buffers and reaction mixtures, with typical concentrations ranging from 1–10 mM .

However, DTT exhibits dual roles: while it protects DNA from radical-induced damage via radical scavenging, it can also induce oxidative DNA damage under specific conditions. Studies demonstrate that DTT introduces single-stranded nicks in double-stranded DNA even in the absence of copper ions, likely through hydroxyl radical generation . This property has implications for ultrasensitive DNA detection assays, where unintended DNA nicking can alter results .

作用機序

Target of Action

Dithiothreitol (DTT), also known as Cleland’s reagent, primarily targets sulfhydryl groups in proteins . It is used for the protection of these groups against oxidation to disulfides and for the reduction of disulfides to sulfhydryl groups .

Mode of Action

DTT is a reducing agent that interacts with its targets through thiol-disulfide exchange reactions . The reduction of a typical disulfide bond proceeds by two sequential thiol-disulfide exchange reactions .

Biochemical Pathways

DTT is known to modulate the methionine-homocysteine cycle . It upregulates the expression of certain S-adenosylmethionine (SAM)-dependent methyltransferases and modulates the activity of the methionine-homocysteine cycle .

Pharmacokinetics

It is known that dtt is capable of crossing biological membranes .

Result of Action

The primary result of DTT’s action is the prevention of oxidation of thiol groups and the reduction of disulfides to sulfhydryl groups . This can lead to the breakdown of protein disulfide bonds and stabilization of enzymes and other proteins . In addition, DTT toxicity has been linked to the depletion of SAM .

Action Environment

The action of DTT is influenced by environmental factors such as pH. The pKa of the thiol groups is 9.2 and 10.1 .

生化学分析

Biochemical Properties

Dithiothreitol plays a significant role in biochemical reactions. It acts as a reducing agent, specifically targeting disulfide bonds in proteins . The reduction of a typical disulfide bond proceeds by two sequential thiol-disulfide exchange reactions . This compound is frequently used to reduce the disulfide bonds of proteins and, more generally, to prevent intramolecular and intermolecular disulfide bonds from forming between cysteine residues of proteins .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. For instance, it has been shown to cause stress in the endoplasmic reticulum (ER) by disrupting its oxidative protein folding environment, which results in the accumulation and misfolding of newly synthesized proteins . This compound also reduces oxidative stress and necrosis caused by ultraviolet A radiation in L929 fibroblasts .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a reducing agent. Once oxidized, it forms a stable six-membered ring with an internal disulfide bond . The reduction of a typical disulfide bond proceeds by two sequential thiol-disulfide exchange reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to introduce nicks in the DNA backbone . This reaction may impact the readout from single molecule detection studies and other ultrasensitive assays .

Dosage Effects in Animal Models

In animal models, specifically in the nematode model Caenorhabditis elegans, this compound toxicity is modulated by the bacterial diet . The dietary component vitamin B12 alleviates this compound toxicity in a methionine synthase-dependent manner .

Transport and Distribution

It is known that this compound can disrupt the oxidative protein folding environment of the ER, suggesting it can be transported into this organelle .

Subcellular Localization

This compound is known to cause stress in the ER, suggesting its subcellular localization is within this organelle

生物活性

Dithiothreitol (DTT) is a widely utilized reducing agent in biochemical research, particularly known for its ability to break disulfide bonds in proteins. This property makes it invaluable in studies related to protein folding and redox biology. However, the biological activity of DTT extends beyond simple reduction, influencing various cellular processes and exhibiting both beneficial and toxic effects.

DTT acts primarily by reducing disulfide bonds within proteins, which is crucial for maintaining the structural integrity of proteins synthesized in the endoplasmic reticulum (ER). The oxidative environment of the ER promotes disulfide bond formation; thus, DTT's reduction capability can disrupt this balance, leading to misfolded proteins and ER stress .

Key Mechanisms:

- Reduction of Disulfide Bonds : DTT reduces disulfide bonds in proteins, which is essential for studying protein structure and function .

- Induction of ER Stress : High concentrations of DTT can induce ER stress, leading to the accumulation of misfolded proteins and triggering apoptotic pathways .

- Impact on Methionine Cycle : Recent studies have shown that DTT can affect the methionine cycle, depleting S-adenosylmethionine (SAM) levels, which may contribute to its toxicity .

Biological Effects

The biological effects of DTT are diverse, impacting various cellular functions and processes:

- Cell Viability : While low concentrations of DTT can enhance cell survival under oxidative stress conditions, high concentrations can lead to cell death due to increased oxidative stress and ER dysfunction .

- Apoptosis Induction : DTT has been implicated in inducing apoptosis through oxidative stress mechanisms, including the generation of reactive oxygen species (ROS) .

- Bacterial Detection : In microbiological applications, DTT has been shown to improve the recovery of bacteria from biofilms associated with prosthetic joint infections by dislodging bacteria while keeping them viable for culture .

1. DTT and C. elegans

A study using Caenorhabditis elegans demonstrated that DTT causes toxicity by modulating ER stress pathways and affecting the methionine cycle. Vitamin B12 was found to mitigate this toxicity, suggesting potential protective mechanisms against DTT-induced damage .

| Concentration of DTT | Effect on C. elegans | Mechanism |

|---|---|---|

| Low (0.5 mM) | Increased lifespan | SAM depletion |

| High (5 mM) | Reduced viability | ER stress induction |

2. Diagnostic Applications

In clinical settings, a study evaluated a DTT-based diagnostic system for periprosthetic joint infections (PJIs). The results indicated that DTT treatment significantly improved bacterial detection rates compared to conventional methods:

| Method | Sensitivity (%) | Specificity (%) |

|---|---|---|

| DTT Treatment | 65 | 100 |

| Conventional Culture | 50 | 95 |

Research Findings

Recent research highlights both the utility and risks associated with DTT:

- Toxicity Studies : High doses of DTT have been linked to increased ER stress markers and apoptosis in various cell types, emphasizing careful dosage management in experimental settings .

- Therapeutic Potential : Low doses may have therapeutic benefits by enhancing cellular resistance to oxidative damage and promoting longevity in model organisms .

科学的研究の応用

Biochemical Research

DTT plays a crucial role in biochemical research due to its ability to maintain proteins in a reduced state. This property is essential for studying protein structure and function.

Key Applications:

- Reduction of Disulfide Bonds: DTT effectively reduces both intra- and inter-molecular disulfide bonds between cysteine residues, which is vital for protein denaturation and analysis during techniques such as SDS-PAGE .

- Sample Preparation: It is commonly used in sample preparation to prevent the formation of unwanted disulfide bonds that can interfere with subsequent analyses .

- Enzyme Stabilization: DTT protects enzymatic activity by preventing the oxidation of sulfhydryl groups, thus maintaining enzyme functionality during experiments .

Medical Applications

DTT has been investigated for its therapeutic potential in various medical conditions, particularly those involving oxidative stress.

Case Study: Cystinosis Treatment

In a study involving patients with nephropathic cystinosis, DTT was administered to reduce cystine accumulation in leukocytes. The results indicated a significant decrease in half-cystine concentration during treatment periods, demonstrating its potential as a therapeutic agent .

| Parameter | Pre-treatment Levels | Post-treatment Levels |

|---|---|---|

| Half-cystine concentration (nmol/mg protein) | >8 | 10-20% of initial values |

Cellular Studies

DTT's effects on cellular physiology have been extensively studied using model organisms.

Case Study: C. elegans

Research demonstrated that DTT induces endoplasmic reticulum (ER) stress in Caenorhabditis elegans, leading to protein misfolding. Interestingly, dietary vitamin B12 was found to mitigate this toxicity by modulating the methionine cycle, highlighting DTT's complex interactions within cellular pathways .

| Experimental Condition | DTT Concentration | Observed Effect |

|---|---|---|

| Control | Low | Normal cellular function |

| Experimental | High | Increased ER stress and misfolding |

Antioxidant Properties

DTT is recognized for its antioxidant capabilities, providing protection against oxidative damage in biological systems.

Applications:

- Protection Against Ionizing Radiation: As an antioxidant, DTT has been shown to protect cells from the damaging effects of ionizing radiation by scavenging free radicals .

- Hepatic and Renal Injury Mitigation: A study on bile duct-ligated mice showed that DTT supplementation reduced hepatic and renal injuries associated with cholestasis, suggesting its potential therapeutic role in oxidative stress-related conditions .

Molecular Biology Techniques

DTT is frequently employed in various molecular biology techniques due to its ability to facilitate DNA manipulation.

Key Uses:

- DNA Extraction: DTT is utilized in DNA extraction protocols to break down disulfide bonds that may inhibit DNA recovery from biological samples .

- Biosensor Development: In biosensing applications, DTT is used to prevent thiolated DNA from forming dimers, thereby enhancing coupling reactions necessary for sensor functionality .

Q & A

Basic Research Questions

Q. How does DTT function as a reducing agent in protein structure studies, and what methodological precautions are necessary?

DTT reduces disulfide bonds in proteins via its two thiol groups, converting them into free sulfhydryl (-SH) groups. This is critical for maintaining protein denaturation or preventing aggregation during electrophoresis (e.g., SDS-PAGE) . To ensure efficacy:

- Use fresh DTT solutions (1–10 mM) prepared in degassed buffers to prevent oxidation.

- Avoid metal ions (e.g., Cu²⁺, Fe³⁺) that catalyze DTT oxidation .

- Monitor pH (optimal range: 7.0–8.5) to maintain thiolate anion stability .

Q. What are the safety protocols for handling and storing DTT in laboratory settings?

- Storage : Store at 2–8°C in airtight, light-resistant containers. Long-term storage at -20°C is recommended to prevent degradation .

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. DTT is acutely toxic (oral LD₅₀: 100–200 mg/kg in rats) and may cause respiratory irritation .

- Spills : Neutralize with 5% sodium bicarbonate and dispose of via approved chemical waste protocols .

Q. How is DTT applied in nucleic acid research, and what are its limitations?

DTT stabilizes thiolated DNA during immobilization on functionalized surfaces (e.g., NHS-ester glass) . However, it can introduce nicks in double-stranded DNA at concentrations >1 mM, compromising single-molecule studies. Pre-testing DTT purity (via HPLC) and minimizing incubation time are advised .

Advanced Research Questions

Q. How do redox potential and reagent choice (DTT vs. glutathione) influence protein regeneration pathways?

DTT’s dithiol structure forms transient mixed disulfides with proteins, enabling rapid disulfide bond shuffling. In contrast, glutathione (GSH/GSSG) forms stable mixed disulfides, favoring multiple regeneration pathways. For example, ribonuclease A regeneration with DTT follows fewer pathways but requires precise control of [DTTₒₓ]/[DTTᵣₑ𝒹] ratios to maintain redox potential .

Q. What are the methodological challenges in quantifying PM oxidative potential using DTT assays?

The DTT assay measures particulate matter (PM) oxidative activity via DTT consumption, but results can be confounded by:

- Metal interference : Transition metals (e.g., Cu, Fe) catalyze DTT oxidation independently of PM, requiring chelators (e.g., EDTA) in controls .

- Kinetic vs. endpoint assays : Electrochemical detection (endpoint) reduces time/labor vs. UV/vis (kinetic), but filter mass loadings >0.5 µg/mm² cause signal saturation .

Q. How does DTT impact genomic studies, particularly in fungal stress responses?

In Colletotrichum fructicola, DTT induces endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR). Transcriptome analysis reveals upregulation of CfHAC1, a UPR transcription factor, which modulates genes involved in redox homeostasis and protein folding. Use 2–5 mM DTT for controlled ER stress induction .

Q. What experimental artifacts arise from DTT in single-molecule DNA assays?

DTT ≥1 mM introduces nicks in DNA via thiol-mediated reduction of phosphodiester bonds, reducing signal-to-noise ratios in fluorescence-based assays. Alternatives like tris(2-carboxyethyl)phosphine (TCEP) are recommended for ultrasensitive DNA studies .

Q. Methodological Best Practices

- Protein Refolding : Optimize DTT concentration (typically 1–5 mM) and redox buffer (e.g., DTT/GSSG ratios) to balance disulfide bond formation and reduction .

- Oxidative Assays : Validate DTT activity with DTNB (Ellman’s reagent) to confirm thiol group availability before experiments .

- DNA Studies : Replace DTT with TCEP if DNA integrity is critical .

類似化合物との比較

Comparison with Similar Compounds

Tris(2-Carboxyethyl)phosphine (TCEP)

TCEP is a non-thiol-based reducing agent with superior stability and a broader pH tolerance (1.0–8.5) compared to DTT. In RNA stability assays, TCEP more than doubles RNA half-life at 50–70°C compared to DTT, attributed to its resistance to oxidation and lack of reactive thiols . TCEP also demonstrates higher thermostability in the presence of Mg²⁺ and adenosine . However, TCEP is costlier and less effective in reducing certain metal complexes, where DTT’s dithiol structure provides an advantage .

Beta-Mercaptoethanol (BME)

DTT’s -0.33 V), making it less effective for strong disulfide reduction . Its volatility and pungent odor limit its use in long-term experiments. BME is commonly used in cell culture media and protein denaturation but is unsuitable for applications requiring sustained reducing environments, such as enzyme stabilization .

Glutathione (GSH)

It cannot reduce diselenides or strongly oxidized substrates, necessitating DTT in studies involving selenoproteins . GSH’s primary role is in maintaining intracellular redox balance, whereas DTT is preferred for in vitro biochemical assays requiring robust reduction .

Dihydrolipoic Acid (DHLA)

DHLA, a natural dithiol, shares structural similarities with DTT but is less commonly used in laboratory settings. Both compounds activate redox-cycling quinones (e.g., dihydrofusarubin) via dithiol-dependent autoxidation, generating reactive oxygen species (ROS) .

Data Tables

Table 1: Redox Properties and Stability

| Property | DTT | TCEP | BME | GSH |

|---|---|---|---|---|

| Redox Potential (V) | -0.33 | -0.28 to -0.32 | -0.26 | -0.24 |

| Thiol Type | Dithiol | Phosphine | Monothiol | Monothiol |

| Stability in Solution | Moderate | High | Low (volatile) | Moderate |

| pH Range | 7.0–8.5 | 1.0–8.5 | 7.0–8.5 | 7.0–8.5 |

特性

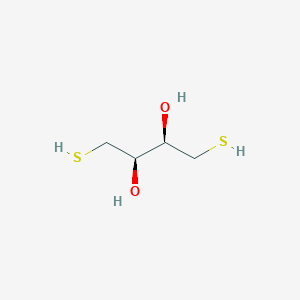

IUPAC Name |

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316708 | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 1,4-Dithiothreitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Oxidized form: <2.5% (absorbance at 283nm) | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ether, Solid | |

CAS No. |

16096-97-2, 3483-12-3 | |

| Record name | L-Dithiothreitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dithiothreitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dithiothreitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(R*,R*)]-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOTHREITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ID5YZU6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42-43 °C, 42.50 °C. @ 760.00 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。